molecular formula C30H28N2O4 B5365963 N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]

N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]

Cat. No. B5365963
M. Wt: 480.6 g/mol
InChI Key: YHHXRSKBUCNTPT-YTEMWHBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide], commonly known as EBFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBFA is a member of the bisacrylamide family and is characterized by its unique chemical structure, which comprises two benzyl groups and two furan rings.

Mechanism of Action

The mechanism of action of EBFA is not well understood, but it is believed to involve the formation of covalent bonds between the bisacrylamide and the target molecule, leading to cross-linking or immobilization.
Biochemical and Physiological Effects:
EBFA has been shown to have low toxicity and good biocompatibility, making it an attractive candidate for various biomedical applications. In vitro studies have demonstrated that EBFA can effectively immobilize enzymes and proteins, leading to increased stability and activity. EBFA has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

EBFA has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, its use is limited by its relatively high cost and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for research on EBFA, including:
1. Exploring its potential as a cross-linking agent for the synthesis of new materials with unique properties.
2. Investigating its potential as a lead compound for the development of new drugs targeting various diseases.
3. Studying its mechanism of action in more detail to better understand its potential applications.
4. Developing new methods for the synthesis and purification of EBFA to reduce its cost and increase its availability.
5. Exploring its potential as a tool for protein immobilization and purification in biotechnology.
In conclusion, EBFA is a synthetic compound with a unique chemical structure that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low toxicity, and good biocompatibility make it an attractive candidate for various biomedical applications. Further research is needed to fully explore its potential and to develop new methods for its synthesis and purification.

Synthesis Methods

EBFA can be synthesized using a simple and straightforward method that involves the reaction of benzylamine and furfural with acryloyl chloride. The resulting product is purified using column chromatography to obtain a high yield of pure EBFA.

Scientific Research Applications

EBFA has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and biotechnology. In materials science, EBFA has been used as a cross-linking agent for the synthesis of hydrogels and other polymeric materials. In drug discovery, EBFA has been explored as a potential lead compound for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. In biotechnology, EBFA has been used as a tool for protein purification and immobilization.

properties

IUPAC Name

(E)-N-benzyl-N-[2-[benzyl-[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O4/c33-29(17-15-27-13-7-21-35-27)31(23-25-9-3-1-4-10-25)19-20-32(24-26-11-5-2-6-12-26)30(34)18-16-28-14-8-22-36-28/h1-18,21-22H,19-20,23-24H2/b17-15+,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHXRSKBUCNTPT-YTEMWHBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(C(=O)/C=C/C2=CC=CO2)CCN(C(=O)/C=C/C3=CC=CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.